REACTION_SMILES
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[CH3:1][CH2:2][OH:3].[CH3:25][CH2:26][N:27]([CH2:28][CH3:29])[CH2:30][CH3:31].[ClH:4].[H:23][H:24].[OH:5][c:6]1[c:7]([CH2:21][OH:22])[c:8]2[c:13]([cH:14][cH:15]1)[C:12](=[O:16])[CH:11]([NH:17][CH:18]([CH3:19])[CH3:20])[CH2:10][CH2:9]2>>[OH:5][c:6]1[c:7]([CH2:21][OH:22])[c:8]2[c:13]([cH:14][cH:15]1)[CH:12]([OH:16])[CH:11]([NH:17][CH:18]([CH3:19])[CH3:20])[CH2:10][CH2:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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CC(C)NC1CCc2c(ccc(O)c2CO)C1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC1CCc2c(ccc(O)c2CO)C1=O
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Name
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Type
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product
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Smiles
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CC(C)NC1CCc2c(ccc(O)c2CO)C1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |